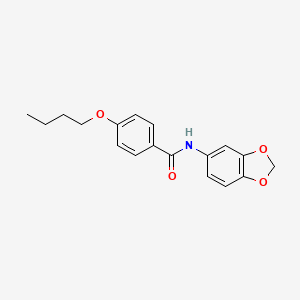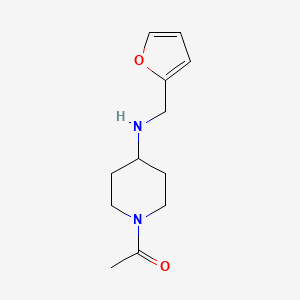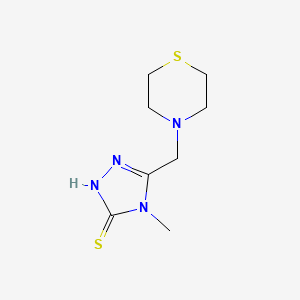![molecular formula C14H18N2O5 B4890946 methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate, also known as MNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. MNB belongs to the class of nitroaromatic compounds, which are known for their diverse biological and chemical properties.
Mécanisme D'action
The mechanism of action of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and signaling pathways. methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to induce apoptosis in cancer cells by increasing the levels of ROS and activating the caspase pathway. It has also been reported to inhibit the activity of key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to have a range of biochemical and physiological effects. In cancer cells, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been reported to induce DNA damage, disrupt the cell cycle, and inhibit the expression of genes involved in cell proliferation. In inflammation, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In bacterial cells, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to disrupt the cell membrane and inhibit bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is also stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate in lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate. In medicine, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate could be further developed as a potential anti-cancer and anti-inflammatory agent. Its use as a pesticide in agriculture could also be explored further. In material science, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate could be used as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate could be further elucidated to better understand its biological and chemical properties.
Méthodes De Synthèse
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with isobutyl chloroformate to obtain the corresponding acid chloride. The acid chloride is then reacted with methylamine and sodium cyanoborohydride to yield methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate in high yield and purity. The synthesis method of methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate is well-established and widely used in the scientific community.
Applications De Recherche Scientifique
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in various fields. In medicine, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In agriculture, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In material science, methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
methyl 3-nitro-5-(pentan-2-ylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-5-9(2)15-13(17)10-6-11(14(18)21-3)8-12(7-10)16(19)20/h6-9H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORNFVRCBGZSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)

![4-{[(benzylamino)carbonothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4890881.png)
![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890895.png)
![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)

![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)